2-amino-5-bromo-2H-pyrazin-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-2H-pyrazin-3-one can be synthesized from aminopyrazine through a bromination reaction. The typical reagents used in this process include N-bromosuccinimide and dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems helps in maintaining the consistency and purity of the product. The reaction conditions are optimized to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-2H-pyrazin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with pyridylboronic acids to form pyrazinylpyridines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products vary depending on the substituent introduced.
Coupling Reactions: Pyrazinylpyridines are the major products formed.
Scientific Research Applications
2-Amino-5-bromo-2H-pyrazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-2H-pyrazin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites. The bromine and amino groups play a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromopyrazine
- 2-Amino-3-bromopyrazine
- 3-Amino-6-bromopyrazine-2-carboxylic acid
- 2,5-Dibromopyrazine
- 2-Bromo-5-methoxypyrazine
Uniqueness
2-Amino-5-bromo-2H-pyrazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective bromination and participate in coupling reactions makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C4H4BrN3O |
---|---|
Molecular Weight |
190.00 g/mol |
IUPAC Name |
2-amino-5-bromo-2H-pyrazin-3-one |
InChI |
InChI=1S/C4H4BrN3O/c5-2-1-7-3(6)4(9)8-2/h1,3H,6H2 |
InChI Key |
JTZYJCLYVBHJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C(=O)N=C1Br)N |
Origin of Product |
United States |
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